![molecular formula C6H7BrN2O2 B1338956 4-Bromo-2,6-dimethoxypyrimidine CAS No. 60186-89-2](/img/structure/B1338956.png)
4-Bromo-2,6-dimethoxypyrimidine
Overview
Description
4-Bromo-2,6-dimethoxypyrimidine is a heterocyclic compound . It is a white to yellow to brown or gray solid . The CAS Number is 60186-89-2 .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-dimethoxypyrimidine involves several steps. The reaction mechanism involves the use of 2-amino-4,6-dimethylpyrimidine as a nucleophile . The reaction is carried out using acetic acid as a solvent .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-dimethoxypyrimidine is C6H7BrN2O2 . The molecular weight is 219.04 . The InChI Code is 1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 .Chemical Reactions Analysis
The chemical reactions of 4-Bromo-2,6-dimethoxypyrimidine involve the Hilbert-Johnson Reaction of 2, 4-Dialkoxypyrimidines with Halogenoses . Palladium-catalysed carbomethoxyvinylation and thienylation of 5-iodo (bromo)-2, 4-dimethoxypyrimidine in water are also involved .Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethoxypyrimidine has a density of 1.6±0.1 g/cm3 . The boiling point is 294.7±43.0 °C at 760 mmHg . The flash point is 132.0±28.2 °C .Scientific Research Applications
Pharmacological Applications
4-Bromo-2,6-dimethoxypyrimidine is a type of diazine alkaloid, which is a widespread two-nitrogen containing compound in nature . These compounds are central building blocks for a wide range of pharmacological applications . They exhibit various biological activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Therapeutic Applications
Pyrimidine derivatives, including 4-Bromo-2,6-dimethoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthetic Approaches
4-Bromo-2,6-dimethoxypyrimidine can be used as a starting material for the synthesis of 2,4,6-trisbustituted pyrimidines . This synthesis process can be carried out under Suzuki conditions, which involves the use of phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
Material Science Applications
The six-membered heterocyclic aromatic moieties of 4-Bromo-2,6-dimethoxypyrimidine are found in pharmaceutical, agrochemical or materials . These structures hold substantial interest for organic, medicinal and biological chemists .
Chemical Synthesis
4-Bromo-2,6-dimethoxypyrimidine is used in the field of chemical synthesis . It is used in the preparation of various other compounds and has a wide range of applications in the field of chemistry .
Clean Technology Applications
Although the mechanism is still not well understood, 4-Bromo-2,6-dimethoxypyrimidine is used in clean technology . This technology promotes homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .
Mechanism of Action
Safety and Hazards
Future Directions
4-Bromo-2,6-dimethoxypyrimidine has garnered tremendous attention in scientific circles due to its unique and valuable properties . It has dynamic roles in medicinal and agrochemical industries . Based on their strategies and applications, benzimidazole derivatives have become a focus for organic chemists .
properties
IUPAC Name |
4-bromo-2,6-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHOSMVQVHFCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461255 | |
Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethoxypyrimidine | |
CAS RN |
60186-89-2 | |
Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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